2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Overview
Description
The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid” likely contains a benzodioxin group, which is a type of organic compound that is part of the heterocyclic compounds . Benzodioxins are often found in various pharmaceuticals and research chemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Benzodioxins, for example, can undergo various reactions depending on their substitution patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of a benzodioxin group could impact the compound’s solubility, melting point, and crystallinity .Scientific Research Applications
Enzyme Inhibitory Potential
The compound has been studied for its enzyme inhibitory potential . Specifically, it has been used in the synthesis of new sulfonamides having benzodioxane and acetamide moieties . These synthesized compounds were tested against α-glucosidase and acetylcholinesterase (AChE), where most of the compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE .
Antifungal and Antimicrobial Applications
Sulfonamides, which can be synthesized using this compound, are widely used against various diseases as antifungal and antimicrobial agents .
Antitumor Applications
Sulfonamides also act as antiviral and antitumor agents. They are used to inhibit cancer cell growth and to block tumor invasion .
Antihypertensive Applications
Sulfonamides have also been used as antihypertensive agents .
Synthesis of N-Substituted Compounds
The compound has been used in the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides .
Molecular Docking Studies
The in silico molecular docking results were also consistent with in vitro enzyme inhibition data . This suggests that the compound could be used in computational studies to predict the binding orientations of molecules to their protein targets.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease .
Mode of Action
Related compounds have been found to inhibit cholinesterase enzymes, which are key targets in the treatment of alzheimer’s disease .
Biochemical Pathways
Compounds with similar structures have been found to interact with the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
Related compounds have shown potential therapeutic effects in the treatment of alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,11(13)14)8-3-4-9-10(7-8)16-6-5-15-9/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIAGHCCEIMGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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